3,5-Dichlorosalicylaldehyde
Overview
Description
3,5-Dichlorosalicylaldehyde is an organic compound with the molecular formula C7H4Cl2O2 . It is a pale cream to yellow crystalline powder . It has been used in the preparation of Schiff base ligands and (RS)-3,5-dichloro-2-[[ (1-phenylethyl)imino]methyl]phenol .
Synthesis Analysis
3,5-Dichlorosalicylaldehyde has been used in the preparation of Schiff base ligands and (RS)-3,5-dichloro-2-[[ (1-phenylethyl)imino]methyl]phenol .
Molecular Structure Analysis
The 3,5-Dichlorosalicylaldehyde molecule contains a total of 15 bond(s). There are 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 aldehyde(s) (aromatic), and 1 aromatic hydroxyl(s) .
Chemical Reactions Analysis
3,5-Dichlorosalicylaldehyde has been used in the preparation of Schiff base ligands and (RS)-3,5-dichloro-2-[[ (1-phenylethyl)imino]methyl]phenol .
Physical And Chemical Properties Analysis
3,5-Dichlorosalicylaldehyde is a solid substance that appears as a light yellow powder . It is soluble in ethanol and methanol but insoluble in water . The melting point ranges from 91 to 94 °C .
Scientific Research Applications
Chemical Reactions and Structural Analysis
c-Thioacylation by the Willgerodt-Kindler Reaction : 3,5-Dichlorosalicylaldehyde reacts with 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine in the presence of sulfur, leading to the formation of betaines rather than the expected C-thioacylated products. The structure of these betaines was established through X-ray diffraction analysis (Rajappa, Advani, & Kartha, 1984).
Synthesis of Dioxouranium(VI) Complexes : 3,5-Dichlorosalicylaldehyde forms stable solid complexes with dioxouranium(VI). These complexes have been characterized using various spectroscopic methods and their thermal stabilities have been studied (Şahin et al., 2009).
Nickel(III) Complexes Study : The electrochemical oxidation of [bis(3,5-dichlorosalicylaldehyde) ο-phenylenediiminato]nickel(II) in certain solvents results in the formation of a Ni(III) complex. This complex's properties were analyzed using electron paramagnetic resonance (EPR) (Castro & Freire, 1990).
Synthesis and Crystal Structure Analysis
Synthesis of Co(II) Complex : A complex of 3,5-Dichloro-salicylaldehyde hydrazone thiosemicarbazone with Co(II) was synthesized. Its structure was characterized by IR, elemental analysis, and X-ray single crystal diffraction (Yuan, 2010).
Antiproliferative Activities of Ruthenium Complexes : Ru(II) polypyridyl complexes, including those with 3,5-dichlorosalicylaldehyde, have been shown to possess enhanced cytotoxicity and induce cell cycle arrest in cancer cells (Shool et al., 2022).
Synthesis and Spectroscopy
Simple Synthesis Method : A method for synthesizing 3,5-dichlorosalicylaldehyde via a chlorination agent under specific reaction conditions was developed (Gao Wen-tao, 2012).
Infrared Spectra and UV-Induced Rotamerization : 3,5-Dichlorosalicylaldehyde's infrared spectra and its behavior upon UV irradiation were studied, revealing unique photochemical properties (Brito et al., 2022).
Application in Chemosensors
- Chemosensor for Lead and Cysteine Detection : A half-salamo-based fluorescent chemosensor using 3,5-dichlorosalicylaldehyde was developed for the selective detection of Pb(II) ion and cysteine (Wang et al., 2020).
Electrochemical Studies
- Tetradentate Ruthenium-Schiff Base Complexes : Complexes involving 3,5-dichlorosalicylaldehyde were studied for their electrochemical properties, offering insights into dioxygen activation and comparison with cytochrome P450 models (Ourari et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3,5-dichloro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABVMBDCVAJXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059011 | |
Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorosalicylaldehyde | |
CAS RN |
90-60-8 | |
Record name | 3,5-Dichlorosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,5-Dichlorosalicylaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorosalicylaldehyde | |
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Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzaldehyde, 3,5-dichloro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059011 | |
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Record name | 3,5-dichlorosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.823 | |
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Record name | 3,5-Dichlorosalicylaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K38C4J9W8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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